molecular formula C19H21NO4 B495970 4-[2-(2-Phenoxyethoxy)benzoyl]morpholine CAS No. 881575-74-2

4-[2-(2-Phenoxyethoxy)benzoyl]morpholine

Cat. No.: B495970
CAS No.: 881575-74-2
M. Wt: 327.4g/mol
InChI Key: HWBWIHAUZWHVGH-UHFFFAOYSA-N
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Description

4-[2-(2-Phenoxyethoxy)benzoyl]morpholine (CAS: 881575-74-2) is a morpholine derivative characterized by a benzoyl core substituted with a phenoxyethoxy group at the 2-position of the phenyl ring and a morpholine moiety at the 4-position. Its molecular formula is C₁₉H₂₁NO₄, with a molecular weight of 327.37 g/mol .

Properties

CAS No.

881575-74-2

Molecular Formula

C19H21NO4

Molecular Weight

327.4g/mol

IUPAC Name

morpholin-4-yl-[2-(2-phenoxyethoxy)phenyl]methanone

InChI

InChI=1S/C19H21NO4/c21-19(20-10-12-22-13-11-20)17-8-4-5-9-18(17)24-15-14-23-16-6-2-1-3-7-16/h1-9H,10-15H2

InChI Key

HWBWIHAUZWHVGH-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2OCCOC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Differences

The table below compares 4-[2-(2-Phenoxyethoxy)benzoyl]morpholine with five structurally related morpholine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Structural Features
This compound C₁₉H₂₁NO₄ 327.37 2-Phenoxyethoxy group Flexible ethoxy linker, bulky aromatic tail
4-(2,4-Dimethoxybenzoyl)morpholine C₁₃H₁₇NO₄ 251.28 2,4-Dimethoxy groups Electron-donating methoxy groups at 2,4-positions
4-[2-(4-Benzyloxyphenylamino)benzoyl]morpholine C₂₄H₂₄N₂O₃ 388.46 Benzyloxyphenylamino group Amino linker, benzyloxy substituent
4-{3-[(4-Ethoxyphenoxy)methyl]benzoyl}morpholine C₂₀H₂₃NO₄ 341.40 Ethoxyphenoxymethyl group Rigid ethoxyphenoxymethyl substitution
4-(4-Methoxybenzothioyl)morpholine C₁₂H₁₅NO₂S 237.31 4-Methoxybenzenecarbothioyl group Thioester group, sulfur atom substitution

Key Observations :

  • Molecular Weight and Substituent Bulk: The target compound has the highest molecular weight (327.37 g/mol) among the analogs due to its extended phenoxyethoxy group. In contrast, 4-(4-methoxybenzothioyl)morpholine has the lowest molecular weight (237.31 g/mol), attributed to its simpler methoxy and thioester substituents.
  • Electronic Effects : The dimethoxy and benzothioyl groups in analogs and introduce electron-donating and electron-withdrawing effects, respectively, which may alter reactivity in synthetic pathways.
  • Flexibility vs. Rigidity: The phenoxyethoxy group in the target compound provides conformational flexibility, whereas the ethoxyphenoxymethyl group in creates a more rigid structure.
Functional Modifications
  • Bioactivity Potential: The benzyloxy group in can be hydrogenated to a hydroxyl group, yielding 4-[2-(4-hydroxyphenylamino)benzoyl]morpholine, which may enhance biological interactions (e.g., hydrogen bonding) . This suggests that similar modifications to the target compound’s phenoxyethoxy group (e.g., dealkylation) could be explored for drug discovery.
  • Thioester vs. Ester Groups : The thioester in may confer distinct reactivity compared to the ester linkage in the target compound, such as increased resistance to hydrolysis.

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